molecular formula C16H21ClN2O2 B14285842 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide CAS No. 115156-27-9

2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide

Cat. No.: B14285842
CAS No.: 115156-27-9
M. Wt: 308.80 g/mol
InChI Key: RXHDEJXRDBKYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenoxy group, a cyanopentan group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Cyanopentan Group: The phenoxy intermediate is then reacted with a cyanopentan derivative under suitable conditions to introduce the cyanopentan group.

    Amidation Reaction: The final step involves the reaction of the intermediate with a propanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring.

    Reduction: Reduction reactions can occur at the amide group, leading to the formation of corresponding amines.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)acetamide
  • 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)butanamide
  • 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)hexanamide

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide is unique due to its specific structural features, such as the combination of a chloro-substituted phenoxy group, a cyanopentan group, and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

115156-27-9

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide

InChI

InChI=1S/C16H21ClN2O2/c1-5-16(6-2,10-18)19-15(20)12(4)21-14-8-7-13(17)9-11(14)3/h7-9,12H,5-6H2,1-4H3,(H,19,20)

InChI Key

RXHDEJXRDBKYPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.